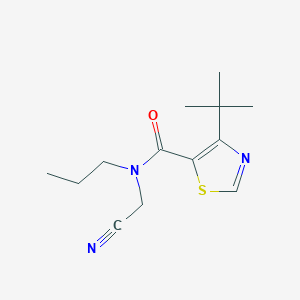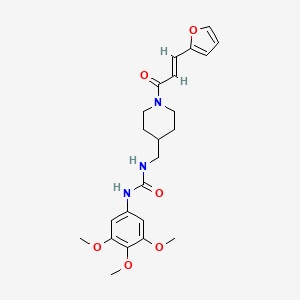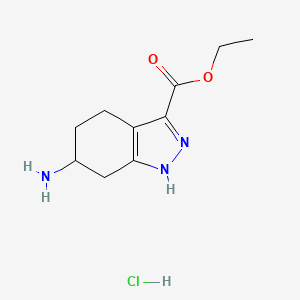![molecular formula C20H16ClN5OS B2917588 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide CAS No. 893917-85-6](/img/structure/B2917588.png)
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines has been reported in several studies . The compounds were synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The elemental analysis and spectral data IR and NMR of the produced compounds were compatible with the predicted structures .Molecular Structure Analysis
The molecular structure of this compound is related to pyrazolopyrimidine, a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include a one-pot multicomponent reaction . The reaction was done under ultrasonic-assisted conditions, yielding the corresponding pyrazolo[3,4-d]pyrimidin derivatives .科学的研究の応用
Antitumor Properties
A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to the queried chemical, has been synthesized and evaluated for antitumor activity. These derivatives displayed mild to moderate activity against human breast adenocarcinoma cell line MCF7, indicating potential for cancer treatment research. The most active derivative was N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, showcasing the therapeutic potential of such compounds (El-Morsy et al., 2017).
Antibacterial and Antifungal Properties
New heterocyclic compounds containing a sulfonamido moiety, related to the queried chemical, have been synthesized. These compounds showed high antibacterial activity, underlining their potential as effective antibacterial agents (Azab et al., 2013). Another study synthesized novel pyrazole derivatives with antimicrobial properties, indicating the scope of such compounds in combating microbial infections (Hafez et al., 2016).
Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been studied for their antioxidant activity. These compounds, including derivatives of pyrazolo[3,4-d]pyrimidine, showed significant antioxidant potential, suggesting their utility in oxidative stress-related conditions (Chkirate et al., 2019).
Antiviral Properties
A series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles, closely related to the queried compound, have been evaluated for antiviral activity against herpes simplex virus. Some of these compounds exhibited strong antiviral activity, highlighting the potential of similar derivatives in antiviral therapies (Tantawy et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5OS/c1-13-5-7-15(8-6-13)25-18(27)11-28-20-17-10-24-26(19(17)22-12-23-20)16-4-2-3-14(21)9-16/h2-10,12H,11H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXKTFCOQUQBHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-methylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide](/img/structure/B2917511.png)

![(4-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2917513.png)

![2-Ethyl-5-(morpholino(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2917515.png)
![ethyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2917517.png)




![3-benzoyl-4H,5H,7H-thieno[2,3-c]thiopyran-2-amine](/img/structure/B2917523.png)

![5-[(4-Fluorophenoxy)methyl]isoxazole-3-carboxylic acid](/img/structure/B2917527.png)